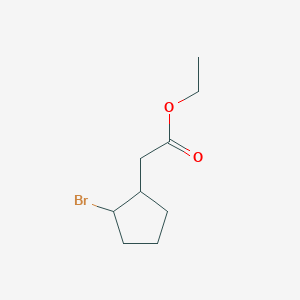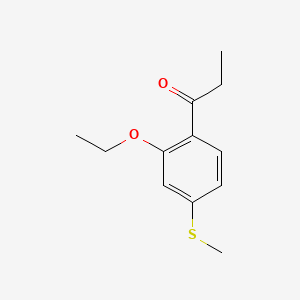
4-Decylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decylbenzene-1,2-diol is an organic compound with the molecular formula C16H26O2. It is a derivative of benzene, where the benzene ring is substituted with a decyl group at the 4-position and two hydroxyl groups at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-decylbenzene, which can then be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Decylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-Decylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Decylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The decyl group provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
4-Allylbenzene-1,2-diol: Similar structure but with an allyl group instead of a decyl group.
4-Methyl-1,2-benzenediol: Contains a methyl group instead of a decyl group.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Contains an isoxazole ring instead of a decyl group .
Uniqueness
4-Decylbenzene-1,2-diol is unique due to its long hydrophobic decyl chain, which imparts distinct physical and chemical properties compared to other benzene-1,2-diol derivatives. This uniqueness makes it valuable in applications requiring specific hydrophobic interactions and solubility characteristics .
Propiedades
Número CAS |
101447-92-1 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
4-decylbenzene-1,2-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)16(18)13-14/h11-13,17-18H,2-10H2,1H3 |
Clave InChI |
QSCXNINWUHBZFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)


![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)




